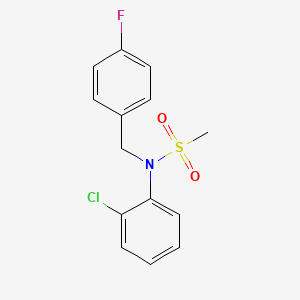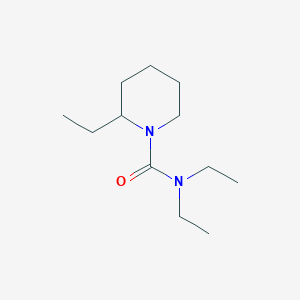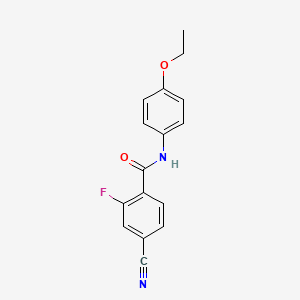
N-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide, commonly known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of CFMS involves the inhibition of enzymes involved in the biosynthesis of folic acid. CFMS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of dihydrofolic acid. The inhibition of DHPS leads to the depletion of intracellular folate levels, which is essential for the growth and replication of microorganisms and cancer cells. This ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CFMS has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. CFMS has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CFMS has been found to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CFMS has various advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. CFMS is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of CFMS is its potential toxicity, which can limit its use in vivo. In addition, CFMS can be unstable in certain conditions, which can affect its efficacy.
Orientations Futures
There are several future directions for research on CFMS. One potential direction is the development of new derivatives of CFMS with improved efficacy and reduced toxicity. Another direction is the study of the synergistic effects of CFMS with other antimicrobial or anticancer agents. Furthermore, the potential use of CFMS in combination with immunotherapy for the treatment of cancer is also an area of research. Finally, the development of new methods for the delivery of CFMS to target cells is also an important area of research.
Applications De Recherche Scientifique
CFMS has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antimicrobial, antifungal, and anticancer properties. CFMS has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against fungal strains such as Candida albicans and Aspergillus niger. In addition, CFMS has been studied for its potential anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-20(18,19)17(14-5-3-2-4-13(14)15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSGEAYLXNSCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4239415.png)
![2-[(2-naphthylamino)carbonyl]phenyl acetate](/img/structure/B4239419.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide](/img/structure/B4239425.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B4239442.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239451.png)


![4-ethoxy-N-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4239465.png)

acetyl]amino}methyl)benzoate](/img/structure/B4239473.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4239480.png)
![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)

![N-benzyl-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4239497.png)